molecular formula C16H24N4O4 B1478652 2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid CAS No. 2097993-52-5

2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B1478652
CAS No.: 2097993-52-5
M. Wt: 336.39 g/mol
InChI Key: FCNLEKZEDWSPAZ-UHFFFAOYSA-N
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Description

2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C16H24N4O4 and its molecular weight is 336.39 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Methodology Development

Research has focused on developing methodologies for the preparation of orthogonally protected amino acid analogs, which are crucial for peptide synthesis and drug discovery. For example, Hammarström et al. (2005) described the preparation of orthogonally protected Cα,Cα‐disubstituted amino acid analogs of lysine, highlighting the versatility of tert-butoxycarbonyl (Boc) protection in complex molecule synthesis Hammarström et al., 2005. This research underscores the significance of Boc-protected intermediates in creating building blocks for pharmaceuticals and biomolecules.

Medicinal Chemistry and Drug Design

In medicinal chemistry, the focus has been on discovering novel compounds with potential therapeutic effects. For instance, Chonan et al. (2011) explored the synthesis of novel piperazine derivatives as potent and orally active acetyl-CoA carboxylase inhibitors, which involved optimization of substituents on the nitrogen of the piperidine ring, leading to significant biochemical activities Chonan et al., 2011. This study demonstrates the application of similar chemical frameworks in designing compounds targeting metabolic diseases.

Material Science and Imaging

In material science and imaging, compounds with Boc-protected piperidine and pyrimidine moieties are used as precursors for labeling and imaging agents. Mundwiler et al. (2004) discussed the synthesis of mixed ligand tricarbonyl complexes for potential use in bioactive molecule labeling, leveraging the structural versatility of Boc-protected compounds Mundwiler et al., 2004. This indicates the potential of similar compounds in developing diagnostic tools and imaging agents.

Future Directions

: Sigma-Aldrich: 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid : Sigma-Aldrich: 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid : Sigma-Aldrich: 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

Properties

IUPAC Name

4-methyl-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-10-12(13(21)22)8-17-14(18-10)20-7-5-6-11(9-20)19-15(23)24-16(2,3)4/h8,11H,5-7,9H2,1-4H3,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNLEKZEDWSPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)N2CCCC(C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid
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2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid
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2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid
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2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid
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2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid
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2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid

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